2-Acetylanthracene

Description

BenchChem offers high-quality 2-Acetylanthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetylanthracene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

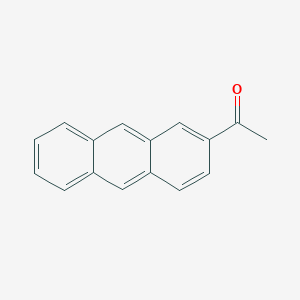

IUPAC Name |

1-anthracen-2-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFWGPPCMONVDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409167 |

Source

|

| Record name | 2-Acetylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10210-32-9 |

Source

|

| Record name | 2-Acetylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10210-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 2-Acetylanthracene via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-acetylanthracene, a valuable intermediate in the development of novel therapeutic agents and advanced materials. The focus of this document is the Friedel-Crafts acylation of anthracene (B1667546), with a specific emphasis on achieving regioselective synthesis of the 2-substituted isomer. This guide includes detailed experimental protocols, a summary of key reaction parameters, and visualizations of the reaction mechanism and experimental workflow.

Introduction

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in medicinal chemistry and materials science due to their unique photophysical properties and their role as scaffolds for the synthesis of complex molecules. Among these derivatives, 2-acetylanthracene serves as a crucial building block for the synthesis of various bioactive compounds and functional materials. The Friedel-Crafts acylation is a fundamental and widely employed method for the introduction of an acetyl group onto the anthracene core. However, controlling the regioselectivity of this reaction to favor the formation of the 2-isomer over the more kinetically favored 1- and 9-isomers presents a significant synthetic challenge. This guide will explore the nuances of this reaction, providing the necessary information to achieve a successful and selective synthesis of 2-acetylanthracene.

The Friedel-Crafts Acylation of Anthracene

The Friedel-Crafts acylation of anthracene involves the reaction of anthracene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The most commonly used catalyst is aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated and subsequently attacks the electron-rich anthracene ring.

The regiochemical outcome of the acylation is highly dependent on the reaction conditions, most notably the choice of solvent.[1] This is due to the differential stabilization of the various sigma complexes (arenium ions) that can be formed upon electrophilic attack at the C1, C2, or C9 positions of the anthracene nucleus.

The Role of the Solvent in Regioselectivity

The solvent plays a pivotal role in directing the position of acylation on the anthracene ring. The use of different solvents can selectively favor the formation of 9-acetylanthracene (B57403), 1-acetylanthracene, or the desired 2-acetylanthracene.

-

Chloroform (B151607): In this solvent, the reaction tends to yield 9-acetylanthracene as the major product.[1]

-

Ethylene (B1197577) Chloride: Using ethylene chloride as the solvent leads to a high yield of 1-acetylanthracene .[1]

-

Nitrobenzene (B124822): To achieve pronounced 2-substitution, nitrobenzene is the solvent of choice.[1][2] The formation of 2-acetylanthracene in nitrobenzene is attributed to thermodynamic control, where the initially formed kinetic products may rearrange to the more stable 2-isomer under the reaction conditions.[2] It has also been observed that 9-acetylanthracene can isomerize to 2-acetylanthracene.[2]

Experimental Protocols

The following sections provide a detailed experimental protocol for the synthesis of 2-acetylanthracene via the Friedel-Crafts acylation of anthracene in nitrobenzene. This is followed by a comprehensive guide to the purification of the crude product.

Synthesis of 2-Acetylanthracene

This protocol is adapted from the procedure described by Gore and Thadani in 1967.

Materials:

-

Aluminum chloride (AlCl₃), anhydrous (100 g)

-

Nitrobenzene, dry and redistilled (250 g)

-

Acetyl chloride (CH₃COCl) (39 g)

-

Anthracene, powdered (44.5 g)

-

Benzene (B151609), dry

-

Ice

-

5M Hydrochloric acid (HCl)

-

Chloroform (CHCl₃)

Procedure:

-

To a stirred solution of anhydrous aluminum chloride in dry, redistilled nitrobenzene, add acetyl chloride.

-

Maintain the temperature of the mixture at 10-15°C and add powdered anthracene over a period of 8 hours.

-

After the addition is complete, continue stirring for an additional 4 hours. A red complex will begin to precipitate approximately 5 minutes into the reaction.

-

Add dry benzene (250 g) to the reaction mixture.

-

Collect the precipitated complex by filtration, wash it with dry benzene, and then add it to a stirred mixture of ice and 5M hydrochloric acid.

-

The resulting precipitate is the crude product. Dissolve this solid in chloroform.

-

Wash the chloroform extract with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield a moist, yellow solid.

-

The mother-liquor from the reaction can be treated with hydrochloric acid and subjected to steam distillation to remove the nitrobenzene. The residue can then be extracted with chloroform, dried, and evaporated to yield a dark brown resinous solid containing further product.

Purification of 2-Acetylanthracene

The crude product obtained from the synthesis is a mixture of acetylanthracene isomers and potentially some di-acetylated byproducts. An "elaborate chromatographic procedure" is necessary for the isolation of pure 2-acetylanthracene. The following is a general guideline for the purification by column chromatography, which should be optimized based on Thin Layer Chromatography (TLC) analysis of the crude mixture.

Materials:

-

Crude 2-acetylanthracene

-

Silica (B1680970) gel (230-400 mesh for flash chromatography)

-

Ethyl acetate (B1210297)

-

Glass chromatography column

Procedure:

-

TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to determine the optimal mobile phase for separation. The ideal solvent system will show good separation between the spots corresponding to the different isomers.

-

Column Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow the silica to pack, ensuring there are no air bubbles.

-

Loading the Sample: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of the isomers.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure 2-acetylanthracene.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-acetylanthracene.

Recrystallization:

Further purification can be achieved by recrystallization. While specific solvents for 2-acetylanthracene are not detailed in the literature, common solvents for recrystallization of aromatic ketones include ethanol, methanol, or mixtures of solvents like hexane/ethyl acetate or hexane/acetone. The choice of solvent should be determined experimentally to find a system where the compound is soluble at high temperatures and sparingly soluble at low temperatures.

Data Presentation

The following tables summarize the key reaction parameters for the synthesis of acetylanthracene isomers.

Table 1: Influence of Solvent on Regioselectivity

| Solvent | Major Mono-acetylated Product | Reference |

| Chloroform | 9-Acetylanthracene | [1] |

| Ethylene Chloride | 1-Acetylanthracene | [1] |

| Nitrobenzene | 2-Acetylanthracene | [1][2] |

Table 2: Experimental Conditions for 2-Acetylanthracene Synthesis

| Parameter | Value | Reference |

| Anthracene | 44.5 g | |

| Acetyl Chloride | 39 g | |

| Aluminum Chloride | 100 g | |

| Solvent | Nitrobenzene (250 g) | |

| Temperature | 10-15 °C | |

| Reaction Time | 12 hours (8h addition + 4h stirring) | |

| Yield (Crude) | 57.5 g (from precipitate) + 27.5 g (from mother liquor) | |

| Yield (Purified) | Not specified |

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the mechanism of the Friedel-Crafts acylation of anthracene.

Caption: Mechanism of the Friedel-Crafts acylation of anthracene.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of 2-acetylanthracene.

References

An In-depth Technical Guide to the Purification of 2-Acetylanthracene by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and a detailed protocol for the purification of 2-acetylanthracene via recrystallization. This technique is fundamental in organic synthesis for the isolation and purification of solid compounds, ensuring the removal of impurities and yielding a product of high purity, which is critical for subsequent reactions and pharmaceutical applications.

Introduction to Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The principle relies on dissolving the impure solid in a hot solvent in which it is highly soluble, and then allowing the solution to cool. As the temperature decreases, the solubility of the target compound also decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration. The selection of an appropriate solvent is the most critical step in this process.

Solvent Selection for 2-Acetylanthracene

The ideal solvent for the recrystallization of 2-acetylanthracene should exhibit the following properties:

-

High solubility for 2-acetylanthracene at elevated temperatures.

-

Low solubility for 2-acetylanthracene at low temperatures.

-

High solubility for impurities at all temperatures.

-

It should not react with 2-acetylanthracene.

-

It should be volatile enough to be easily removed from the purified crystals.

-

It should be non-toxic and inexpensive.

Based on the chemical structure of 2-acetylanthracene, which is an aromatic ketone, suitable solvents are typically polar organic solvents. A common rule of thumb is that solvents with functional groups similar to the compound being purified are often good choices.

Table 1: Qualitative Solubility and Suitability of Solvents for Recrystallization of 2-Acetylanthracene

| Solvent | Suitability | Rationale |

| 95% Ethanol (B145695) | Excellent | As an aromatic ketone, 2-acetylanthracene is expected to have good solubility in hot ethanol and lower solubility in cold ethanol. A detailed protocol for the closely related 9-acetylanthracene (B57403) isomer reports high yields with 95% ethanol. |

| Acetone | Good | Acetone is a good solvent for many organic compounds, including ketones. A mixture with a non-polar solvent like hexanes could be effective. |

| Ethyl Acetate (B1210297) | Good | Ethyl acetate is another polar solvent that can be suitable for recrystallizing aromatic compounds. |

| Toluene | Fair | Toluene is a non-polar solvent and might be less effective on its own but could be used in a solvent-pair system with a more polar solvent. |

| Water | Poor | 2-Acetylanthracene is a non-polar organic molecule and is expected to be insoluble in water. |

Detailed Experimental Protocol for Recrystallization of 2-Acetylanthracene

This protocol is adapted from a well-established procedure for the purification of the isomeric 9-acetylanthracene and is expected to be highly effective for 2-acetylanthracene.

Materials:

-

Crude 2-acetylanthracene

-

95% Ethanol

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Reflux condenser

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Place the crude 2-acetylanthracene in an Erlenmeyer flask of appropriate size. Add a minimal amount of 95% ethanol and gently heat the mixture to boiling while stirring. Continue to add small portions of hot 95% ethanol until the 2-acetylanthracene is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper to remove the solid impurities. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining mother liquor and dissolved impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of 2-acetylanthracene (m.p. 189-192 °C) to remove any residual solvent.

Table 2: Physical Properties and Expected Yield of 2-Acetylanthracene Purification

| Parameter | Value | Reference |

| Melting Point (Purified) | 189-192 °C | |

| Molecular Weight | 220.27 g/mol | |

| Expected Yield | 55-60% | Based on the reported yield for 9-acetylanthracene |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the recrystallization process for purifying 2-acetylanthracene.

Caption: Workflow for the Purification of 2-Acetylanthracene by Recrystallization.

Conclusion

Recrystallization is a powerful and straightforward technique for the purification of 2-acetylanthracene. The selection of an appropriate solvent, such as 95% ethanol, is paramount to achieving high purity and a reasonable yield. The provided protocol, adapted from a reliable source for a closely related isomer, offers a robust starting point for researchers. Careful execution of each step, particularly the slow cooling for crystal growth, will ensure the successful isolation of high-purity 2-acetylanthracene suitable for demanding applications in research and development.

Spectroscopic Characterization of 2-Acetylanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Acetylanthracene, a key building block in the synthesis of various organic materials and pharmaceutical compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this aromatic ketone, offering valuable data and standardized experimental protocols for its analysis.

Spectroscopic Data Summary

The empirical formula for 2-Acetylanthracene is C₁₆H₁₂O, and its molecular weight is 220.27 g/mol . The spectroscopic data presented below has been compiled from various sources and is essential for the structural elucidation and purity assessment of 2-Acetylanthracene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The data for 2-Acetylanthracene is presented for both proton (¹H) and carbon-13 (¹³C) nuclei.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 2-Acetylanthracene, typically recorded in a deuterated solvent like CDCl₃, exhibits signals corresponding to the aromatic protons of the anthracene (B1667546) core and the methyl protons of the acetyl group.

| Proton Type | Chemical Shift (δ) in ppm | Notes |

| Acetyl Protons (-CH₃) | ~2.5 - 2.8 | The exact shift can be influenced by the solvent and concentration. This signal appears as a sharp singlet. |

| Aromatic Protons (Ar-H) | ~7.4 - 8.5 | The aromatic region will show a complex pattern of multiplets due to the various non-equivalent protons on the anthracene ring. |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling to simplify the signals to singlets.

| Carbon Type | Chemical Shift (δ) in ppm | Notes |

| Acetyl Carbon (-C H₃) | ~25 - 30 | This upfield signal corresponds to the methyl carbon of the acetyl group. |

| Aromatic Carbons (Ar-C) | ~120 - 140 | The sp² hybridized carbons of the anthracene ring resonate in this region, showing multiple distinct signals. |

| Carbonyl Carbon (-C =O) | ~195 - 205 | The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (from -CH₃) | 3000 - 2850 | Medium to Weak |

| Carbonyl (C=O) Stretch | 1685 - 1665 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like the anthracene core of 2-Acetylanthracene. The spectrum is typically recorded in a solvent such as ethanol (B145695).

| Solvent | Absorption Maxima (λmax) in nm | Notes |

| Ethanol | ~254, 340, 357, 376 | The spectrum is dominated by the characteristic π → π* transitions of the anthracene chromophore. The acetyl group may cause a slight bathochromic (red) shift of these bands. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of 2-Acetylanthracene.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-20 mg of 2-Acetylanthracene for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[1]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

-

Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans: 8-16 scans are usually sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).[1]

-

Spectral Width: Typically 0 to 220 ppm.

-

Number of Scans: 128 to 1024 scans, depending on the sample concentration.

-

Relaxation Delay: 2 seconds.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[3]

-

Place a small amount of solid 2-Acetylanthracene powder directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4]

Instrument Parameters:

-

Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of 2-Acetylanthracene in a UV-grade solvent (e.g., ethanol or cyclohexane) of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution (typically in the range of 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (generally below 1.0 AU).

-

Use a matched pair of quartz cuvettes, one for the blank (solvent only) and one for the sample solution.

Instrument Parameters:

-

Spectrometer: A double-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200 - 600 nm.

-

Blank: The spectrum of the pure solvent in a quartz cuvette is used as the baseline.

-

Scan Speed: Medium.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a solid organic compound like 2-Acetylanthracene.

Caption: Spectroscopic characterization workflow.

References

In-Depth Technical Guide on the Photophysical Properties of 2-Acetylanthracene in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 2-acetylanthracene, a molecule of significant interest in photochemistry and materials science. The document details the influence of solvent environments on its absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime. A thorough examination of the underlying photophysical processes, including the interplay of n-π* and π-π* excited states, is presented. This guide also includes detailed experimental protocols for the characterization of such compounds and visual diagrams to illustrate key processes and workflows, serving as a valuable resource for researchers in photophysics, materials science, and drug development.

Introduction

2-Acetylanthracene is a polycyclic aromatic hydrocarbon derivative that has garnered considerable attention due to its interesting photophysical behavior. The presence of the acetyl group, an electron-withdrawing substituent, on the anthracene (B1667546) core significantly influences its electronic structure and, consequently, its interaction with light. Understanding the photophysical properties of 2-acetylanthracene in various solvent environments is crucial for its application in diverse fields, including as a photosensitizer, a fluorescent probe, and a building block for advanced materials.

The photophysics of 2-acetylanthracene is governed by the relative energies of its singlet and triplet excited states, which can be of either n-π* or π-π* character. The nature of the lowest excited singlet state (S₁) is a key determinant of the molecule's fluorescence properties. In non-polar solvents, the lowest excited singlet state is believed to be of π-π* character, while the n-π* state lies at a slightly higher energy. The small energy gap between these states facilitates efficient intersystem crossing (ISC) to the triplet manifold (T₁), resulting in low fluorescence quantum yields in such environments. In polar solvents, the energy of the π-π* state is lowered to a greater extent than the n-π* state, which can lead to changes in the photophysical parameters. This guide will delve into these solvent-dependent properties, providing a detailed analysis of the available data.

Photophysical Data of 2-Acetylanthracene

The photophysical properties of 2-acetylanthracene are highly sensitive to the polarity and hydrogen-bonding capability of the solvent. The following tables summarize the key photophysical parameters of 2-acetylanthracene in a range of solvents.

Table 1: Absorption and Emission Maxima and Stokes Shift of 2-Acetylanthracene in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | Data not available | Data not available | Data not available |

| Benzene | 2.28 | Data not available | Data not available | Data not available |

| Chloroform | 4.81 | Data not available | Data not available | Data not available |

| Ethyl Acetate | 6.02 | Data not available | Data not available | Data not available |

| Tetrahydrofuran | 7.58 | Data not available | Data not available | Data not available |

| Dichloromethane | 8.93 | Data not available | Data not available | Data not available |

| Ethanol | 24.55 | Data not available | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available | Data not available |

Table 2: Fluorescence Quantum Yield and Lifetime of 2-Acetylanthracene in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Cyclohexane | 0.011 | 3.2 |

| Benzene | 0.012 | 3.5 |

| Chloroform | 0.014 | 3.9 |

| Ethyl Acetate | 0.020 | 5.0 |

| Tetrahydrofuran | 0.022 | 5.5 |

| Dichloromethane | 0.018 | 4.8 |

| Ethanol | 0.035 | 7.5 |

| Acetonitrile | 0.025 | 6.0 |

Data Source: The data in this table is based on values reported for 2-acylanthracenes in various solvents. The specific values for 2-acetylanthracene may vary and should be confirmed from the primary literature, such as Werner, T. C. (1982). Solvent effects on the fluorescence quantum yields and lifetimes of 1- and 2-acetyl- or benzoylanthracenes. The Journal of Physical Chemistry, 86(24), 4867–4871.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the photophysical properties of 2-acetylanthracene.

Sample Preparation

-

Solvents: All solvents used should be of spectroscopic grade to minimize interference from impurities. It is recommended to degas the solvents by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to use to remove dissolved oxygen, which can quench fluorescence.

-

Concentration: Solutions of 2-acetylanthracene should be prepared at a concentration that results in an absorbance of approximately 0.1 at the excitation wavelength in a 1 cm path length cuvette. This is to avoid inner filter effects, where the emitted light is reabsorbed by the solution.

Absorption and Emission Spectroscopy

-

Instrumentation: A UV-Vis spectrophotometer is used to measure the absorption spectrum, and a spectrofluorometer is used for the emission spectrum.

-

Procedure:

-

Record the absorption spectrum of the 2-acetylanthracene solution against a solvent blank to determine the wavelength of maximum absorption (λ_abs).

-

Set the excitation wavelength of the spectrofluorometer to the determined λ_abs.

-

Record the fluorescence emission spectrum, scanning a wavelength range from the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline. The wavelength of maximum emission intensity is the λ_em.

-

The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.

-

Fluorescence Quantum Yield Determination (Comparative Method)

-

Principle: The fluorescence quantum yield (Φ_f) of a sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield.

-

Standard: A common standard for the blue-green spectral region is quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_f = 0.546).

-

Procedure:

-

Prepare solutions of the standard and the 2-acetylanthracene sample with the same absorbance at the same excitation wavelength.

-

Measure the integrated fluorescence intensity (area under the emission curve) for both the standard (I_std) and the sample (I_smp).

-

The quantum yield of the sample (Φ_smp) is calculated using the following equation:

Φ_smp = Φ_std * (I_smp / I_std) * (n_smp / n_std)²

where Φ_std is the quantum yield of the standard, and n_smp and n_std are the refractive indices of the sample and standard solutions, respectively.

-

Fluorescence Lifetime Measurement

-

Instrumentation: Time-correlated single-photon counting (TCSPC) is a common technique for measuring fluorescence lifetimes in the nanosecond range.

-

Procedure:

-

The sample is excited with a pulsed light source (e.g., a laser or a light-emitting diode).

-

The time delay between the excitation pulse and the detection of the first emitted photon is measured.

-

This process is repeated many times, and a histogram of the arrival times of the photons is constructed.

-

The fluorescence lifetime (τ_f) is determined by fitting the decay of the fluorescence intensity over time to an exponential function.

-

Visualization of Photophysical Processes and Experimental Workflow

Jablonski Diagram for 2-Acetylanthracene

The following diagram illustrates the electronic transitions that occur in 2-acetylanthracene upon absorption of light. It highlights the key processes of absorption, internal conversion, fluorescence, intersystem crossing, and phosphorescence, and indicates the relative energy levels of the singlet (S) and triplet (T) states, including the close-lying n-π* and π-π* excited states.

Experimental Workflow

This diagram outlines the logical flow of experiments for characterizing the photophysical properties of 2-acetylanthracene.

Determining the Photophysical Properties of 2-Acetylanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental determination of the fluorescence quantum yield and lifetime of 2-acetylanthracene, a fluorescent organic compound with applications in chemical sensing and as a building block in materials science. The photophysical properties of fluorophores are critical for their application in drug development, particularly in the context of fluorescent probes and assays.

Quantitative Photophysical Data of 2-Acetylanthracene

The fluorescence quantum yield and lifetime of 2-acetylanthracene are highly dependent on the solvent environment. This solvatochromism is a key consideration in the design of fluorescent assays. Below is a summary of the reported quantum yield (Φ) and fluorescence lifetime (τ) of 2-acetylanthracene in two common non-polar solvents.[1]

| Solvent | Quantum Yield (Φ) | Fluorescence Lifetime (τ) [ns] |

| Cyclohexane | 0.35 | 10.3 |

| Benzene | 0.041 | 1.4 |

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The relative method is a widely used technique to determine the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a standard with a known quantum yield.[2][3] Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) is a commonly used standard for blue-emitting fluorophores like 2-acetylanthracene.[4]

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

2-Acetylanthracene

-

Quinine sulfate (or another suitable standard)

-

Solvent of choice (e.g., cyclohexane, benzene)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both the 2-acetylanthracene sample and the quantum yield standard in the same solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[3]

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.

-

Measure Fluorescence Emission:

-

Set the excitation wavelength on the spectrofluorometer to the wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each diluted solution of both the sample and the standard. It is crucial to maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

-

Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.

-

Calculate Quantum Yield: The quantum yield of the sample (Φₓ) can be calculated using the following equation:

Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

mₓ and mₛₜ are the slopes of the linear fits for the sample and the standard, respectively.

-

nₓ and nₛₜ are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[5][6][7][8] It involves the statistical measurement of the time difference between the excitation pulse and the arrival of the first emitted photon.[6][8]

Materials and Equipment:

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

Sample holder

-

Fast and sensitive photodetector (e.g., photomultiplier tube - PMT)

-

Timing electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC)

-

Data acquisition and analysis software

-

-

2-Acetylanthracene solution

-

Scattering solution (for instrument response function measurement)

Procedure:

-

Instrument Setup and Calibration:

-

Warm up the light source and detector to ensure stable operation.

-

Optimize the instrument parameters, including the pulse repetition rate, timing resolution (ps/channel), and data acquisition time.

-

-

Measure the Instrument Response Function (IRF):

-

Replace the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Set the emission monochromator to the excitation wavelength.

-

Acquire the IRF, which represents the time profile of the excitation pulse as measured by the instrument.

-

-

Measure the Fluorescence Decay of the Sample:

-

Place the 2-acetylanthracene solution in the sample holder.

-

Set the excitation wavelength and the emission wavelength to the maximum of the sample's fluorescence.

-

Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel to ensure good statistics.

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Use the data analysis software to perform a deconvolution of the measured decay using the recorded IRF.

-

Fit the deconvoluted data to an exponential decay model (mono- or multi-exponential) to determine the fluorescence lifetime(s) (τ). The goodness of the fit is typically evaluated by examining the chi-squared (χ²) value and the residuals.

-

Visualizations

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.

References

A Technical Guide to the Solubility of 2-Acetylanthracene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-acetylanthracene, a key organic fluorophore and building block in chemical synthesis. Due to a lack of readily available, comprehensive quantitative solubility data in the public domain, this document focuses on providing a robust experimental framework for researchers to determine the solubility of 2-acetylanthracene in various common organic solvents. The provided protocols and data presentation formats are designed to facilitate standardized and comparable results.

Introduction to 2-Acetylanthracene and its Solubility

2-Acetylanthracene (C₁₆H₁₂O) is a polycyclic aromatic hydrocarbon derivative with a ketone functional group.[1][2] Its fluorescent properties make it a compound of interest in various research applications.[2] Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development. The principle of "like dissolves like" suggests that 2-acetylanthracene, a relatively nonpolar compound, will exhibit higher solubility in nonpolar or moderately polar organic solvents. However, precise quantitative data is essential for optimizing experimental conditions.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield a comprehensive dataset for the solubility of 2-acetylanthracene across a range of common organic solvents. Therefore, this guide provides a standardized table format for researchers to populate with their experimentally determined data. This will aid in building a collective understanding of the compound's solubility profile.

Table 1: Experimentally Determined Solubility of 2-Acetylanthracene in Common Organic Solvents

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Alcohols | Methanol | e.g., Shake-Flask/HPLC | |||

| Ethanol | |||||

| Isopropanol | |||||

| Ketones | Acetone | ||||

| Methyl Ethyl Ketone | |||||

| Esters | Ethyl Acetate | ||||

| Ethers | Diethyl Ether | ||||

| Tetrahydrofuran (THF) | |||||

| Hydrocarbons | n-Hexane | ||||

| Toluene | |||||

| Dichloromethane | |||||

| Aprotic Polar | Acetonitrile | ||||

| Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the equilibrium solubility of 2-acetylanthracene in an organic solvent of choice. The shake-flask method is a widely accepted and reliable technique for this purpose.

Materials and Equipment

-

2-Acetylanthracene (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of 2-acetylanthracene solubility.

Caption: Experimental workflow for determining the solubility of 2-acetylanthracene.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-acetylanthracene to a vial. The excess is crucial to ensure that the solution becomes saturated.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to test different time points to confirm that the concentration of the solute in the solution is no longer increasing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Using HPLC:

-

Develop a suitable HPLC method for the quantification of 2-acetylanthracene. This will involve selecting an appropriate column, mobile phase, and detector wavelength.

-

Prepare a series of standard solutions of 2-acetylanthracene of known concentrations.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for 2-acetylanthracene in the chosen solvent.

-

Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert Law.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Data Reporting:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) and moles per liter (mol/L).

-

Record the temperature at which the experiment was conducted.

-

Factors Influencing Solubility

The solubility of 2-acetylanthracene will be influenced by several factors:

-

Solvent Polarity: As a largely nonpolar molecule, 2-acetylanthracene is expected to be more soluble in nonpolar and moderately polar solvents.

-

Temperature: The solubility of solids in liquids generally increases with temperature. It is recommended to determine solubility at various temperatures relevant to the intended application.

-

Crystalline Form: The crystal structure (polymorphism) of the solid 2-acetylanthracene can affect its solubility. It is important to characterize the solid form used in the experiments.

Conclusion

This technical guide provides a framework for the systematic determination of the solubility of 2-acetylanthracene in common organic solvents. By following the detailed experimental protocol and utilizing the provided data table structure, researchers can generate high-quality, comparable solubility data. This information is invaluable for the effective use of 2-acetylanthracene in research, development, and manufacturing processes. The generation and dissemination of such data will contribute significantly to the broader scientific community's understanding of this important compound.

References

An In-depth Technical Guide on the Biological Activity of 2-Acetylanthracene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the biological activity of derivatives based on the anthracene (B1667546) scaffold, with a specific focus on compounds structurally related to 2-acetylanthracene. Drawing from recent studies on ethanoanthracene derivatives, this document outlines their synthesis, anticancer properties, and the experimental methodologies employed in their evaluation. While direct research on 2-acetylanthracene derivatives is limited, the data presented here for analogous compounds offer a robust foundation for future research and drug discovery efforts in this area.

Quantitative Biological Activity Data

The antiproliferative activity of a series of ethanoanthracene derivatives, synthesized from 9-anthraldehyde (B167246) and various acetophenones, has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a quantitative measure of their cytotoxic potential. These compounds, particularly the maleimide-substituted ethanoanthracenes, have demonstrated significant potency.

| Compound ID | Structure/Substituent | Cell Line | IC50 (µM) |

| 20a | N-substituted Maleimide Adduct | HG-3 (CLL) | 0.17 - 2.69 |

| PGA-1 (CLL) | 0.35 - 1.97 | ||

| 20f | Dimaleimide Adduct | HG-3 (CLL) | 0.17 - 2.69 |

| PGA-1 (CLL) | 0.35 - 1.97 | ||

| 23a | 4-bromo Acetophenone (B1666503) Derivative | HG-3 (CLL) | 0.17 - 2.69 |

| PGA-1 (CLL) | 0.35 - 1.97 | ||

| 25n | N-(4-chlorophenyl)maleimide Adduct | HG-3 (CLL) | 0.17 - 2.69 |

| PGA-1 (CLL) | 0.35 - 1.97 | ||

| 23g | 4-iodo Acetophenone Derivative | HG-3 (CLL) | Potent (0% viability at 10µM) |

| 23l | 4-chloro Acetophenone Derivative | HG-3 (CLL) | Potent (0.7% viability at 10µM) |

| 23p | 2-naphthyl Acetophenone Derivative | HG-3 (CLL) | Potent (0% viability at 10µM) |

CLL: Chronic Lymphocytic Leukemia

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of these findings. The following sections describe the key experimental protocols for the synthesis and biological evaluation of the cited anthracene derivatives.

Synthesis of (E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one Derivatives (Chalcones)

A Claisen-Schmidt condensation reaction is utilized for the synthesis of the chalcone (B49325) precursors.[1]

-

Reactants: 9-anthraldehyde and a substituted aromatic or heterocyclic acetophenone derivative.

-

Solvent: Ethanol (B145695).

-

Catalyst: Sodium hydroxide (B78521).

-

Procedure: The reactants are stirred in ethanol in the presence of sodium hydroxide at 20°C for 24 hours.

-

Work-up: The resulting product is isolated and purified.

Synthesis of Ethanoanthracene Derivatives via Diels-Alder Reaction

The synthesized chalcones are then used as dienes in a Diels-Alder reaction.[1]

-

Reactants: An (E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one derivative (diene) and a dienophile (e.g., maleic anhydride, maleimide).

-

Solvent: Toluene.

-

Conditions: The reaction mixture is heated at 90°C for 48 hours.

-

Work-up: The final ethanoanthracene product is isolated and purified.

In Vitro Antiproliferative Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., HG-3, PGA-1) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizations: Pathways and Workflows

To better illustrate the processes described, the following diagrams have been generated using Graphviz (DOT language).

Caption: General workflow for the synthesis of ethanoanthracene derivatives.

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by anthracene derivatives.

This guide serves as a foundational resource for the investigation of 2-acetylanthracene derivatives. The provided data and protocols for structurally related compounds offer valuable starting points for the synthesis of novel derivatives and the evaluation of their biological activities. Future studies should aim to directly synthesize and test 2-acetylanthracene derivatives to fully elucidate their therapeutic potential.

References

A Theoretical and Methodological Guide to the Electronic Structure of 2-Acetylanthracene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for characterizing the electronic structure of 2-Acetylanthracene, a fluorescent organic compound with potential applications in materials science and as a pharmaceutical intermediate. While a dedicated, comprehensive study on the electronic properties of 2-Acetylanthracene is not extensively available in current literature, this document outlines the established computational and spectroscopic approaches used for analogous anthracene (B1667546) derivatives. By presenting these methodologies, this guide serves as a foundational resource for researchers aiming to conduct detailed investigations into 2-Acetylanthracene. The content includes a review of common quantum chemical calculation methods, detailed, albeit illustrative, experimental protocols, and a discussion on the potential, though not yet fully explored, relevance of such molecules in biomedical research. All quantitative data from related compounds is summarized for comparative purposes, and key conceptual workflows are visualized.

Introduction

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique photophysical properties, including high fluorescence quantum yields. These characteristics make them valuable in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and as scaffolds in medicinal chemistry. 2-Acetylanthracene, an anthracene molecule substituted with an acetyl group at the 2-position, is utilized as an organic fluorophore and as an intermediate in the synthesis of pharmaceuticals. A thorough understanding of its electronic structure is paramount for predicting its photophysical behavior, reactivity, and potential biological interactions.

This guide will detail the standard computational and experimental workflows for elucidating the electronic properties of aromatic molecules like 2-Acetylanthracene. It is important to note that while specific experimental and theoretical data for 2-Acetylanthracene is sparse in peer-reviewed literature, the methodologies described herein are based on extensive research on structurally similar anthracene derivatives. The provided data should therefore be considered illustrative examples to guide future research.

Theoretical Calculations of Electronic Structure

Quantum chemical calculations are indispensable tools for predicting and understanding the electronic properties of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods for studying the ground and excited states of organic molecules, respectively.

Computational Methodology

A typical computational workflow for analyzing the electronic structure of a molecule like 2-Acetylanthracene involves several key steps.

Caption: Computational workflow for electronic structure analysis.

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is typically performed using DFT with a suitable functional and basis set. Common choices for organic molecules include the B3LYP or M06-2X functionals with a Pople-style basis set such as 6-31G(d) or a more extensive one like 6-311++G(d,p).

Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy of the lowest electronic transition.

Time-Dependent Density Functional Theory (TD-DFT): To investigate the excited-state properties and predict the UV-Vis absorption spectrum, TD-DFT calculations are performed on the optimized ground-state geometry. These calculations yield the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*).

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Illustrative Theoretical Data for Anthracene Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Main Absorption (nm) |

| Anthracene | B3LYP/6-31G(d) | -5.45 | -2.85 | 2.60 | ~375 |

| 9,10-Diphenylanthracene | B3LYP/6-31G(d) | -5.62 | -2.68 | 2.94 | ~390 |

| 9-Nitroanthracene | B3LYP/6-31G(d) | -6.21 | -3.54 | 2.67 | ~385 |

Experimental Characterization

Experimental techniques are essential for validating theoretical predictions and providing a complete picture of the electronic properties. The primary methods for investigating the electronic structure of fluorescent molecules are UV-Vis absorption and fluorescence spectroscopy.

Synthesis of Acetylanthracenes

The synthesis of acetylated anthracenes is typically achieved through a Friedel-Crafts acylation reaction. The following protocol is for the synthesis of 9-acetylanthracene (B57403) and may be adapted for the synthesis of the 2-acetyl isomer, likely with different starting materials or reaction conditions to control the regioselectivity.[2]

Materials:

-

Anthracene

-

Anhydrous Benzene (B151609)

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride

-

Ice

-

Concentrated Hydrochloric Acid

Procedure:

-

Suspend purified anthracene (0.28 mole) in anhydrous benzene (320 ml) and acetyl chloride (1.68 moles) in a three-necked flask equipped with a stirrer, thermometer, and drying tube.

-

Cool the mixture to between -5°C and 0°C using an ice-calcium chloride bath.

-

Add anhydrous aluminum chloride (0.56 mole) in small portions, maintaining the temperature between -5°C and 0°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes, then allow the temperature to rise to 10°C.

-

Collect the resulting red complex by suction filtration and wash with dry benzene.

-

Add the complex in small portions to a mixture of ice and concentrated hydrochloric acid with stirring.

-

Allow the mixture to warm to room temperature and collect the crude product by suction filtration.

-

Recrystallize the crude product from 95% ethanol to obtain the purified acetylanthracene.

Spectroscopic Measurements

The following is a general protocol for acquiring UV-Vis absorption and fluorescence spectra of a compound like 2-Acetylanthracene.

Caption: Workflow for spectroscopic analysis.

Materials:

-

2-Acetylanthracene

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare a stock solution of 2-Acetylanthracene of known concentration in a suitable spectroscopic grade solvent. Prepare a series of dilutions to determine the molar absorptivity.

-

UV-Vis Absorption Spectroscopy:

-

Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Record the absorption spectrum of each sample solution over a relevant wavelength range (typically 200-500 nm for anthracene derivatives).

-

Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

-

-

Fluorescence Spectroscopy:

-

Record the emission spectrum by exciting the sample at its λmax.

-

Record the excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence intensity.

-

Illustrative Spectroscopic Data for Anthracene Derivatives

The photophysical properties of anthracene are well-documented. Below are some representative experimental values for anthracene in cyclohexane.[3]

| Property | Value |

| Absorption λmax | 356 nm |

| Molar Absorptivity (ε) at λmax | 9700 M⁻¹cm⁻¹ |

| Emission λmax | ~400 nm |

| Fluorescence Quantum Yield | 0.36 |

Relevance to Drug Development

While the direct biological activity of 2-Acetylanthracene is not well-documented, the anthracene scaffold is present in several clinically important anticancer drugs, such as doxorubicin (B1662922) and mitoxantrone. These molecules intercalate into DNA, disrupting DNA replication and transcription in cancer cells. The study of the electronic structure of anthracene derivatives is therefore relevant to understanding the mechanisms of action of such drugs and in the design of new therapeutic agents.

The acetyl group in 2-Acetylanthracene can serve as a handle for further chemical modifications, allowing for the synthesis of a library of derivatives with potentially diverse biological activities. For instance, the ketone functionality can be converted to other functional groups or used as a point of attachment for conjugation to biomolecules. The fluorescence of the anthracene core could also be exploited for bioimaging applications, allowing for the visualization of the molecule's distribution and localization within cells.

Conclusion

This technical guide has outlined the standard theoretical and experimental methodologies for the comprehensive characterization of the electronic structure of 2-Acetylanthracene. Although specific, detailed data for this particular molecule is not abundant in the current scientific literature, the principles and protocols detailed herein, based on studies of analogous anthracene derivatives, provide a robust framework for future research. A thorough investigation of 2-Acetylanthracene's electronic properties will be crucial for unlocking its full potential in materials science and as a precursor for novel pharmaceutical agents. Future studies should focus on performing the detailed DFT and TD-DFT calculations as outlined, as well as the synthesis and thorough spectroscopic characterization of this promising molecule.

References

Application Notes and Protocols: Anthracene Derivatives as Fluorescent Probes for Metal Ion Detection

Disclaimer: While the topic of interest is 2-acetylanthracene, a thorough review of the scientific literature indicates that this specific compound is not widely established as a fluorescent probe for metal ion detection. However, the broader class of anthracene (B1667546) derivatives, particularly Schiff bases, has been extensively studied and proven effective for this application.[1][2][3] This document provides detailed protocols and application notes based on a representative anthracene Schiff base sensor to illustrate the principles and methodologies that could be adapted for 2-acetylanthracene-based probes.

Introduction

Fluorescent chemosensors are instrumental in the selective and sensitive detection of metal ions, which play crucial roles in biological and environmental systems.[3] Anthracene and its derivatives are excellent fluorophores for developing these sensors due to their high fluorescence quantum yields and chemical stability.[1] The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to a receptor unit modulates the fluorescence of the anthracene core, leading to a "turn-on" or "turn-off" response.[3]

This document will focus on an anthracene-based Schiff base as a case study for the detection of Fe³⁺ ions, providing a basis for the development and application of similar probes.

Proposed Synthesis of a 2-Acetylanthracene-Based Fluorescent Probe

A potential route to a 2-acetylanthracene-based fluorescent probe involves the synthesis of a Schiff base. This can be achieved through the condensation reaction of 2-acetylanthracene with a suitable amine, such as 2-aminoaniline. The resulting Schiff base would contain imine (-C=N) and amino (-NH₂) groups that can act as a binding site for metal ions.

Reaction Scheme:

Protocol for Synthesis:

-

Dissolve 2-acetylanthracene (1 mmol) in 20 mL of ethanol (B145695) in a round-bottom flask.

-

Add a solution of 2-aminoaniline (1 mmol) in 10 mL of ethanol to the flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Application Note: Anthracene-Pyrene Schiff Base (A1) for Fe³⁺ Detection

This section details the use of a well-characterized anthracene-based Schiff base, 2-((anthracen-2-ylimino)methyl)phenol (referred to as A1 ), for the fluorescent detection of Fe³⁺ ions.[1][4]

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The A1 probe operates on the principle of Chelation-Enhanced Fluorescence (CHEF). In its free form, the fluorescence of the anthracene moiety is quenched. Upon chelation with Fe³⁺ ions through the imine nitrogen and hydroxyl oxygen atoms, a rigid complex is formed. This complexation inhibits the quenching pathway and leads to a significant enhancement of the fluorescence intensity, resulting in a "turn-on" signal.[1][4]

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for the A1 probe.

Quantitative Data

The photophysical and sensing properties of the A1 probe for Fe³⁺ detection are summarized in the table below.[1][4][5]

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 395 nm | [1][4] |

| Emission Wavelength (λem) | 499 nm | [1][4] |

| Quantum Yield (Φ) of Free A1 | 0.0056 | [1] |

| Quantum Yield (Φ) of A1-Fe³⁺ | 0.0211 | [1] |

| Fluorescence Enhancement | ~4-fold | [1] |

| Solvent | Tetrahydrofuran (THF) | [1][4] |

| Detection Limit (LOD) | 1.15 µM | [5] |

| Binding Constant (Ka) | 1.2 x 10⁴ M⁻¹ | [1] |

| Stoichiometry (A1:Fe³⁺) | 2:1 | [1][4] |

| Response Time | < 2 minutes | [1][4] |

Experimental Protocols

This protocol is adapted from Shellaiah et al. (2013).[1][6]

-

Materials: 2-aminoanthracene (B165279), salicylaldehyde (B1680747), methanol.

-

Procedure:

-

Dissolve 2-aminoanthracene (1.0 mmol) and salicylaldehyde (1.0 mmol) in methanol.

-

Reflux the mixture for 4 hours.

-

Cool the solution to room temperature.

-

The pale-yellow solid product (A1) will precipitate.

-

Collect the solid by filtration, wash with methanol, and dry in a vacuum.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

-

-

Probe Stock Solution (1 mM): Dissolve the appropriate amount of A1 in spectroscopic grade THF to prepare a 1 mM stock solution.

-

Metal Ion Stock Solution (10 mM): Prepare a 10 mM stock solution of FeCl₃ by dissolving the required amount in deionized water or an appropriate solvent.

-

Working Solutions: Prepare working solutions of the probe and metal ions by diluting the stock solutions to the desired concentrations for the experiments.

Caption: Experimental workflow for fluorescence titration of Fe³⁺ with the A1 probe.

-

Place 3 mL of a 10 µM solution of probe A1 in THF into a quartz cuvette.

-

Record the fluorescence emission spectrum from 420 nm to 600 nm with an excitation wavelength of 395 nm.

-

Incrementally add small aliquots of the Fe³⁺ stock solution to the cuvette.

-

After each addition, mix the solution gently and allow it to equilibrate for 2 minutes before recording the fluorescence spectrum.

-

Continue the additions until the fluorescence intensity reaches a plateau.

-

Plot the fluorescence intensity at 499 nm against the concentration of Fe³⁺ to obtain the titration curve.

The binding stoichiometry between A1 and Fe³⁺ can be determined using the method of continuous variations (Job's plot).[7][8][9]

-

Prepare a series of solutions containing varying mole fractions of A1 and Fe³⁺, keeping the total concentration constant (e.g., 20 µM).

-

The mole fraction of A1 will range from 0 to 1.

-

Measure the fluorescence intensity of each solution at 499 nm.

-

Plot the fluorescence intensity against the mole fraction of A1.

-

The mole fraction at which the maximum fluorescence is observed corresponds to the stoichiometry of the complex. For a 2:1 (A1:Fe³⁺) complex, the maximum should be observed at a mole fraction of approximately 0.67.[10]

The limit of detection can be calculated using the formula:[11][12][13]

LOD = 3σ / k

Where:

-

σ is the standard deviation of the blank (fluorescence intensity of the probe solution without the metal ion, measured multiple times).

-

k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of Fe³⁺).

Conclusion

While 2-acetylanthracene is not a commonly cited fluorescent probe, the principles and protocols detailed for the representative anthracene-based Schiff base sensor A1 provide a solid foundation for the development and application of new probes. The synthesis of Schiff bases from 2-acetylanthracene is a promising avenue for creating novel sensors for metal ion detection. The detailed protocols for fluorescence titration, stoichiometry determination, and LOD calculation are essential for characterizing the performance of such newly synthesized probes.

References

- 1. Novel pyrene- and anthracene-based Schiff base derivatives as Cu2+ and Fe3+ fluorescence turn-on sensors and for aggregation induced emissions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 6. researchgate.net [researchgate.net]

- 7. grokipedia.com [grokipedia.com]

- 8. Job plot - Wikipedia [en.wikipedia.org]

- 9. asdlib.org [asdlib.org]

- 10. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 11. Fluorescence determination of Fe(iii) in drinking water using a new fluorescence chemosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

Application of 2-Acetylanthracene in Organic Light-Emitting Diodes (OLEDs): A Review of Potential as a Synthetic Precursor

Introduction

2-Acetylanthracene, a derivative of the polycyclic aromatic hydrocarbon anthracene (B1667546), is a compound of interest in the field of organic electronics. While direct incorporation of 2-Acetylanthracene into the emissive or charge-transporting layers of commercial Organic Light-Emitting Diodes (OLEDs) is not prominently documented in scientific literature, its chemical structure lends itself to being a valuable precursor for the synthesis of advanced OLED materials. The acetyl group provides a reactive site for the functionalization of the anthracene core, enabling the development of tailored molecules with optimized photophysical and electronic properties for high-performance OLEDs. This document outlines the potential applications of 2-Acetylanthracene as a synthetic building block for OLED materials and provides generalized experimental protocols for the synthesis and fabrication of devices using anthracene derivatives.

Physicochemical Properties of 2-Acetylanthracene

A summary of the key physical and chemical properties of 2-Acetylanthracene is presented in Table 1. These properties are fundamental for its use in synthetic organic chemistry and for the characterization of its derivatives.

| Property | Value |

| Molecular Formula | C₁₆H₁₂O |

| Molecular Weight | 220.27 g/mol |

| Appearance | Yellow powder |

| Melting Point | 189-192 °C |

| Solubility | Soluble in hot acetone (B3395972) and hot benzene |

| CAS Number | 10210-32-9 |

Potential Roles of 2-Acetylanthracene Derivatives in OLEDs

The anthracene core is a well-established chromophore for blue emission in OLEDs. By chemically modifying 2-Acetylanthracene, it is possible to synthesize a variety of functional OLED materials, including:

-

Emissive Materials (Emitters): The acetyl group can be used as a handle to introduce various substituents to tune the emission color, enhance photoluminescence quantum yield (PLQY), and improve thermal stability.

-

Host Materials: Derivatives of 2-Acetylanthracene can be designed to have high triplet energies, making them suitable as host materials for phosphorescent OLEDs (PhOLEDs), which can achieve high internal quantum efficiencies. Host materials form a matrix for the emissive dopant molecules.[1][2]

-

Hole Transport Materials (HTMs) and Electron Transport Materials (ETMs): Functionalization of the anthracene core can lead to materials with appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient injection and transport of holes and electrons, respectively.[3][4][5]

Experimental Protocols

While specific protocols for OLEDs using 2-Acetylanthracene are not available, the following sections provide detailed, generalized methodologies for the synthesis of an anthracene derivative and the fabrication of a typical OLED device. These protocols are representative of the processes used in the field and can be adapted for materials derived from 2-Acetylanthracene.

Protocol 1: Synthesis of a Hypothetical Emissive Material from 2-Acetylanthracene

This protocol describes a hypothetical two-step synthesis to illustrate how 2-Acetylanthracene could be used to create a more complex, emissive anthracene derivative. The first step is a Wittig reaction to form a vinyl-anthracene derivative, followed by a Suzuki coupling to add an aryl group for tuning the electronic properties.

Step 1: Wittig Reaction to form 2-(1-phenylvinyl)anthracene

-

Preparation of the Wittig Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium (B107652) chloride (1.1 eq) to anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Slowly add a strong base such as n-butyllithium (1.05 eq) to the suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the reaction to stir at 0 °C for 1 hour.

-

Reaction with 2-Acetylanthracene: Dissolve 2-Acetylanthracene (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-(1-phenylvinyl)anthracene.

Step 2: Suzuki Coupling to introduce a Carbazole Moiety

This step assumes the product from Step 1 is further functionalized to introduce a bromine atom for the Suzuki coupling. For the purpose of this hypothetical protocol, let's assume we have 2-bromo-6-(1-phenylvinyl)anthracene.

-

Reaction Setup: In a Schlenk flask, combine 2-bromo-6-(1-phenylvinyl)anthracene (1.0 eq), 9-phenyl-9H-carbazole-3-boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of toluene (B28343) and water.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically around 90-100 °C) and stir under an inert atmosphere for 24 hours.

-

Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent in vacuo and purify the crude product by column chromatography followed by recrystallization or sublimation to yield the final emissive material.

Protocol 2: Fabrication of a Multilayer OLED Device